Methyl 3-oxohexadecanoate
CAS No.: 14427-53-3
Cat. No.: VC21067648
Molecular Formula: C17H32O3
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14427-53-3 |
---|---|
Molecular Formula | C17H32O3 |
Molecular Weight | 284.4 g/mol |
IUPAC Name | methyl 3-oxohexadecanoate |
Standard InChI | InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |
Standard InChI Key | OEEDRMFBAHHVQI-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCC(=O)CC(=O)OC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)CC(=O)OC |
Chemical Identity and Structure
Basic Information
Methyl 3-oxohexadecanoate is a beta-keto ester with the molecular formula C17H32O3 and a molecular weight of 284.4 g/mol . It is characterized by a methyl ester group and a ketone functional group at the beta position, followed by a long aliphatic chain of thirteen carbon atoms. The compound's structure represents a typical beta-keto ester moiety where the carbonyl group at position 3 provides it with distinct chemical reactivity.
Structural Characteristics
The compound features three oxygen atoms: one as part of the ketone group at position 3, and two within the methyl ester functionality. Its structure can be represented by the SMILES notation: CCCCCCCCCCCCCC(=O)CC(=O)OC . The carbon backbone consists of a long alkyl chain attached to the beta position of the keto ester unit, giving the molecule an elongated structure with both polar and nonpolar regions.
Table 1: Basic Structural Information of Methyl 3-Oxohexadecanoate
Parameter | Value |
---|---|
Molecular Formula | C17H32O3 |
Molecular Weight | 284.4 g/mol |
IUPAC Name | methyl 3-oxohexadecanoate |
Structural Elements | Methyl ester group, ketone group, C13 alkyl chain |
Creation Date | 2005-03-26 |
Modification Date | 2025-04-05 |
Physical and Chemical Properties
Computed Properties
Methyl 3-oxohexadecanoate possesses both hydrophilic and hydrophobic characteristics due to its functional groups and long carbon chain. The compound has a calculated XLogP3-AA value of 6.2, indicating significant lipophilicity and limited water solubility . This property is consistent with its structural features, particularly the long alkyl chain of thirteen carbons contributing to its hydrophobic nature.
Molecular Interactions
The molecule contains no hydrogen bond donors but features three hydrogen bond acceptors . This characteristic influences its ability to interact with other molecules and participate in various chemical reactions. The absence of hydrogen bond donors limits certain types of intermolecular interactions, while the presence of three acceptor sites allows for specific molecular recognition patterns.
Conformational Flexibility
With 15 rotatable bonds, methyl 3-oxohexadecanoate exhibits significant conformational flexibility . This property allows the molecule to adopt various spatial arrangements, potentially affecting its interactions with biological targets, chemical reactivity, and physical properties in different environments.
Table 2: Physical and Chemical Properties of Methyl 3-Oxohexadecanoate
Nomenclature and Identification
Names and Synonyms
Methyl 3-oxohexadecanoate is known by several names and synonyms in the chemical literature. The IUPAC name, methyl 3-oxohexadecanoate, describes its structure systematically by indicating the methyl ester group, the ketone at position 3, and the total carbon chain length of 16 (including the carbonyl carbon) . Alternative names include Hexadecanoic acid, 3-oxo-, methyl ester, which approaches the naming from a different systematic perspective.
Registry Numbers and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 14427-53-3 |
EINECS Number | 238-399-0 |
PubChem CID | 84430 |
InChIKey | OEEDRMFBAHHVQI-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID50162662 |
UNII | U864V86N9H |
NSC Number | 157678 |
Spectroscopic Characteristics
Structural Elucidation
The structure of methyl 3-oxohexadecanoate can be elucidated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the methyl ester group, the methylene group between the two carbonyl functions, and the long alkyl chain. The carbonyl groups would be identifiable through Infrared (IR) spectroscopy, showing distinctive absorption bands for the ketone and ester functionalities.
Mass Spectrometry
In mass spectrometry, methyl 3-oxohexadecanoate would exhibit a molecular ion peak at m/z 284.23, corresponding to its exact mass . Fragmentation patterns would likely show cleavage at the beta-keto ester moiety, resulting in characteristic fragment ions that help confirm its structure.
Synthesis and Chemical Reactions
Reactivity Patterns
The beta-keto ester functionality in methyl 3-oxohexadecanoate makes it particularly reactive in various chemical transformations. The acidic alpha hydrogen (between the two carbonyl groups) allows for enolization, making it susceptible to alkylation, condensation, and other carbon-carbon bond-forming reactions. The ketone group can undergo typical carbonyl reactions including reduction, nucleophilic addition, and condensation reactions.
Applications and Research Significance
Synthetic Intermediates
Beta-keto esters like methyl 3-oxohexadecanoate serve as versatile building blocks in organic synthesis. The reactive centers within the molecule allow for selective modifications to create more complex structures. The long alkyl chain provides lipophilicity that can be valuable in designing bioactive compounds with specific membrane permeability characteristics.
Related Compounds and Comparative Analysis
Structural Analogs
Methyl 3-oxohexadecanoate belongs to a broader family of beta-keto esters that vary in their alkyl chain length and ester group. Shorter chain analogs, such as methyl 3-oxoheptanoate mentioned in search result , share the beta-keto ester functionality but differ in their physical properties and potential applications due to the shorter alkyl chain.
Functional Derivatives
More complex derivatives of the compound, such as 2-hexyl-5-hydroxy-3-oxo-hexadecanoic acid methyl ester mentioned in search result, contain additional functional groups that modify their chemical properties and potential applications. These derivatives exemplify how the basic structure of methyl 3-oxohexadecanoate can be elaborated to create compounds with specialized functions.
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